molecular formula C10H17BO2S B13363073 (5-Hexylthiophen-2-yl)boronic acid

(5-Hexylthiophen-2-yl)boronic acid

Cat. No.: B13363073
M. Wt: 212.12 g/mol
InChI Key: TYIRSXAKCKBZFU-UHFFFAOYSA-N
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Description

(5-Hexylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a hexyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Hexylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-hexylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Hexylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (5-Hexylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hexylthiophen-2-yl)boronic acid is unique due to its hexyl substituent, which enhances its solubility in non-polar solvents and its compatibility with hydrophobic environments. This makes it particularly useful in the synthesis of organic electronic materials where solubility and processability are critical .

Biological Activity

(5-Hexylthiophen-2-yl)boronic acid is an organoboron compound that has garnered attention due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. While specific biological activity data for this compound is limited, its structural characteristics suggest a range of possible biological interactions, particularly in enzyme inhibition and drug delivery systems.

General Properties of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other biological molecules. This property makes them valuable in drug design and development, particularly for targeting enzymes and receptors involved in metabolic pathways. The general biological activities associated with boronic acids include:

  • Enzyme Inhibition : Many boronic acids act as inhibitors for enzymes such as serine proteases and glycosidases.
  • Antioxidant Activity : Some boron-containing compounds exhibit significant antioxidant properties.
  • Antibacterial and Anticancer Properties : Boronic acids have been explored for their potential to combat bacterial infections and cancer cell proliferation.

Enzyme Inhibition Studies

Research indicates that boronic acids can effectively inhibit various enzymes. For instance, a study highlighted the use of boronic acid derivatives as enzyme inhibitors, demonstrating their effectiveness against acetylcholinesterase and butyrylcholinesterase. The inhibition constants (IC50 values) for these compounds were reported as follows:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings suggest that this compound may possess similar inhibitory capabilities due to its structural analogies with other studied boronic acids .

Antioxidant Activity

The antioxidant potential of boronic acids has been documented through various assays, including ABTS and DPPH radical scavenging tests. For example, a related compound demonstrated an IC50 value of 0.11 µg/mL in the ABTS assay, indicating strong antioxidant activity . Although specific data on this compound is lacking, its structural properties suggest it could exhibit comparable antioxidant effects.

Antibacterial Properties

Boronic acids have been evaluated for their antibacterial activity against common pathogens. A study found that certain boron compounds exhibited effective inhibition against Escherichia coli, with concentrations as low as 6.50 mg/mL showing significant antibacterial effects . Given the structural similarities, it is plausible that this compound may also demonstrate antibacterial properties.

Case Studies

  • Drug Delivery Applications : Research has shown that boronic acid-decorated polymers can self-assemble into micelles capable of encapsulating drugs like insulin, releasing them in response to glucose levels . This highlights the potential of this compound in developing targeted drug delivery systems.
  • Cancer Treatment : Boron compounds are being investigated for their role in boron neutron capture therapy (BNCT), a method used to treat cancer by selectively targeting tumor cells while sparing healthy tissue . The ability of this compound to inhibit specific enzymes could enhance its efficacy in this therapeutic context.

Properties

IUPAC Name

(5-hexylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8,12-13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRSXAKCKBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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